molecular formula C29H24Cl2N2O6S B15010052 ethyl (2E)-2-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-2-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B15010052
M. Wt: 599.5 g/mol
InChI Key: GECGCWFYRASZAI-ZVHZXABRSA-N
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Description

ETHYL (2E)-2-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-(2,5-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include substituted furan and thiazolopyrimidine derivatives. Key steps may involve:

    Condensation Reactions: Combining furan and thiazolopyrimidine derivatives under acidic or basic conditions.

    Substitution Reactions: Introducing various substituents such as dichlorophenyl and dimethoxyphenyl groups.

    Cyclization Reactions: Forming the thiazolopyrimidine ring system through intramolecular cyclization.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylene and methyl groups.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

The major products depend on the specific reactions and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

Industry

The compound may be used in the synthesis of advanced materials, such as polymers or dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it may inhibit enzyme activity or bind to receptor sites, altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Furan Derivatives: Compounds containing the furan ring with various functional groups.

    Phenyl Derivatives: Compounds with substituted phenyl rings.

Uniqueness

The uniqueness of ETHYL (2E)-2-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-(2,5-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific combination of functional groups and ring systems, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C29H24Cl2N2O6S

Molecular Weight

599.5 g/mol

IUPAC Name

ethyl (2E)-2-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C29H24Cl2N2O6S/c1-5-38-28(35)25-15(2)32-29-33(26(25)20-13-17(36-3)7-10-22(20)37-4)27(34)24(40-29)14-18-8-11-23(39-18)19-12-16(30)6-9-21(19)31/h6-14,26H,5H2,1-4H3/b24-14+

InChI Key

GECGCWFYRASZAI-ZVHZXABRSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC(=C3)OC)OC)C(=O)/C(=C\C4=CC=C(O4)C5=C(C=CC(=C5)Cl)Cl)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC(=C3)OC)OC)C(=O)C(=CC4=CC=C(O4)C5=C(C=CC(=C5)Cl)Cl)S2)C

Origin of Product

United States

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